

Application of Dilauroyl Peroxide in Curing Thermoset Composites: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: *Dilauryl peroxide*

Cat. No.: *B8716153*

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Introduction

Dilauroyl peroxide (DLP), a diaroyl peroxide, serves as an effective initiator for the free-radical polymerization of various thermoset resins, leading to the formation of highly cross-linked, durable composite materials. Its application is particularly relevant in processes requiring controlled initiation at moderate temperatures. This document provides detailed application notes and protocols for the use of dilauroyl peroxide in the curing of thermoset composites, with a focus on unsaturated polyester resins (UPR) and vinyl ester (VE) resins.

The curing of thermoset resins is a critical process that dictates the final mechanical, thermal, and chemical properties of the composite material.^[1] The selection of an appropriate initiator and curing cycle is paramount to achieving the desired performance characteristics. Dilauroyl peroxide's decomposition kinetics make it suitable for a range of applications, from bulk molding compounds (BMC) and sheet molding compounds (SMC) to pultrusion and other molding processes.

Curing Mechanism

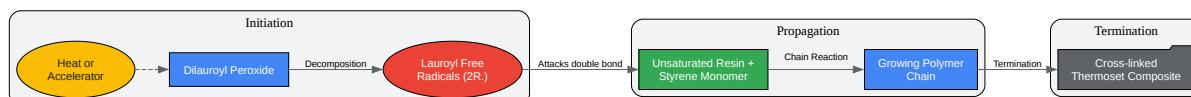
The curing of unsaturated polyester and vinyl ester resins is an exothermic process initiated by the decomposition of an organic peroxide, such as dilauroyl peroxide, to generate free radicals.

[2][3] This process can be broadly categorized into hot curing and cold curing.

- Hot Curing: In this process, the decomposition of the peroxide is initiated by the application of heat.[4] Typical temperatures for hot curing range from 80°C to 160°C.[2]
- Cold Curing: For room temperature applications, accelerators are required to promote the decomposition of the peroxide and initiate the curing reaction.[4] Common accelerators include cobalt salts (e.g., cobalt octoate) and tertiary amines (e.g., N,N-dimethylaniline).[3][5][6]

The curing reaction proceeds through three main stages:

- Initiation: Dilauroyl peroxide decomposes upon heating or in the presence of an accelerator to form lauroyl radicals.
- Propagation: These free radicals attack the unsaturated double bonds within the polyester or vinyl ester chains and the reactive monomer (typically styrene), initiating a chain reaction that propagates the cross-linking process.
- Termination: The growing polymer chains terminate by combination or disproportionation, resulting in a rigid, three-dimensional network.



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Figure 1. Curing mechanism of thermoset resins with dilauroyl peroxide.

Data Presentation: Influence of Dilauroyl Peroxide Concentration

The concentration of dilauroyl peroxide significantly impacts the mechanical and thermal properties of the cured composite. While comprehensive data for UPR and VE resins are not readily available in the literature, a study on polypropylene (PP) provides valuable insights into the effects of DLP concentration.

Table 1: Effect of Dilauroyl Peroxide (DLP) Concentration on the Mechanical Properties of Polypropylene[7][8]

DLP Concentration (wt%)	Tensile Strength at Yield (MPa)	Tensile Strength at Break (MPa)	Elongation at Break (%)
0.00	34.5	28.0	12.5
0.01	35.0	28.5	13.0
0.02	35.5	29.0	13.5
0.04	36.0	29.5	14.0
0.06	37.0	30.5	15.0
0.08	36.5	30.0	14.5
0.10	36.0	29.5	14.0

Table 2: Effect of Dilauroyl Peroxide (DLP) Concentration on the Thermal Properties of Polypropylene[7][8]

DLP Concentration (wt%)	Melting Temperature (T _m) (°C)	Crystallization Temperature (T _c) (°C)	Crystallinity (%)
0.00	165.2	113.1	5.82
0.01	165.5	113.3	6.25
0.02	165.8	113.5	6.50
0.04	166.1	113.8	6.80
0.06	166.5	114.2	7.10
0.08	166.2	113.9	6.95
0.10	165.9	113.6	6.70

Note: The data presented above is for polypropylene and should be considered as indicative for thermoset composites. The optimal concentration of dilauroyl peroxide for UPR and VE resins should be determined experimentally.

Experimental Protocols

Materials and Equipment

- Resin: Unsaturated Polyester (UPR) or Vinyl Ester (VE) resin
- Initiator: Dilauroyl Peroxide (DLP)
- Accelerator (for cold cure): Cobalt Octoate (e.g., 6% solution) or N,N-dimethylaniline (DMA)
- Reinforcement: Glass fiber, carbon fiber, or other appropriate reinforcement
- Mold: Appropriate for the desired composite shape
- Mixing containers and stirrers
- Vacuum oven or press with heating capabilities
- Differential Scanning Calorimeter (DSC) for cure analysis

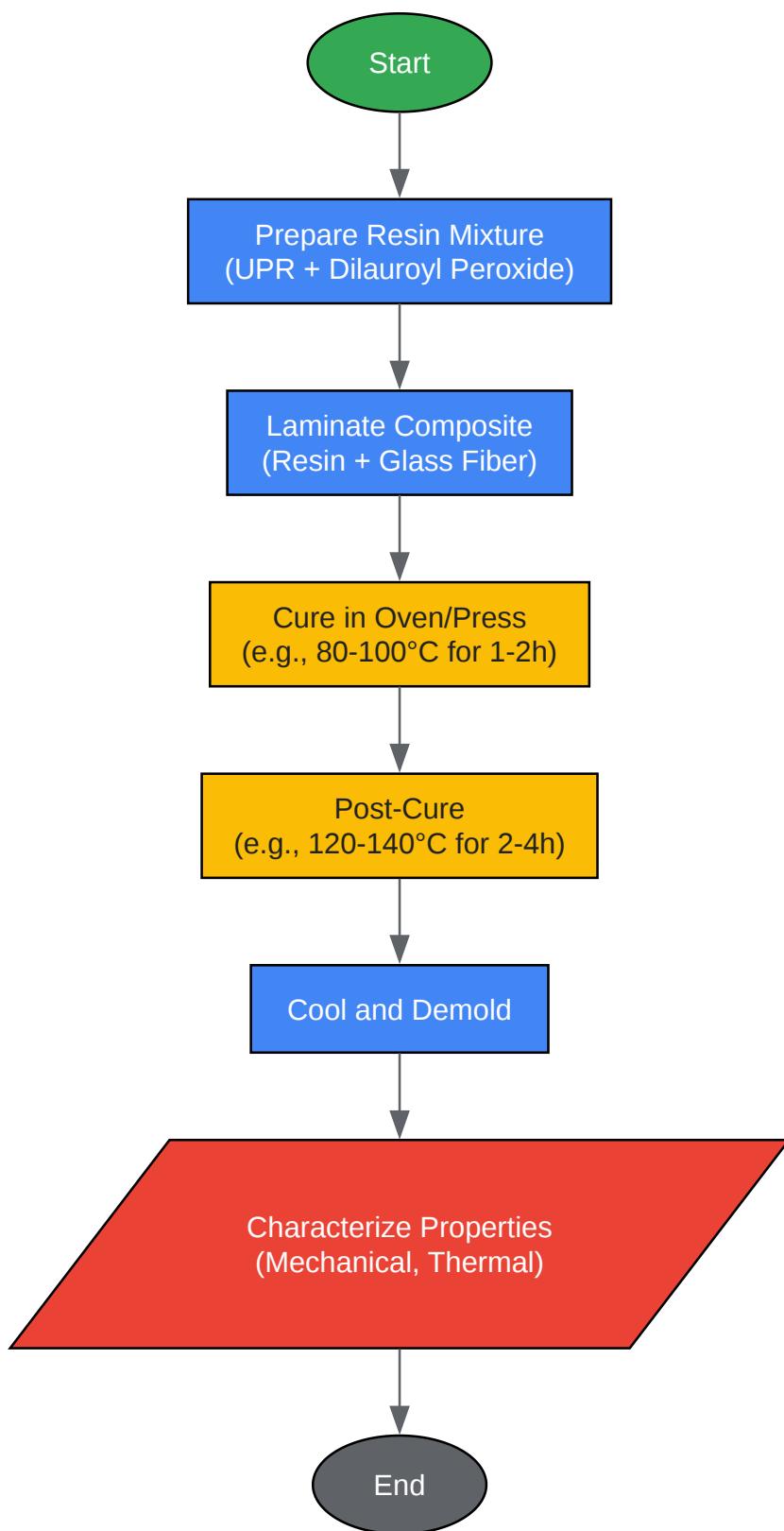
- Universal Testing Machine for mechanical property testing

Protocol for Hot Curing of a UPR/Glass Fiber Composite

This protocol outlines a general procedure for the hot curing of a UPR composite. The optimal parameters may vary depending on the specific resin system and desired properties.

- Preparation of the Resin Mixture:
 - In a suitable container, weigh the desired amount of UPR resin.
 - Add the desired concentration of dilauroyl peroxide (typically 1-2 phr, parts per hundred resin) to the resin.
 - Mix thoroughly until the DLP is completely dissolved. Avoid introducing excessive air bubbles.
- Lamination:
 - Apply a release agent to the mold surface.
 - Place a layer of glass fiber reinforcement into the mold.
 - Pour a portion of the resin mixture over the reinforcement, ensuring complete wet-out.
 - Repeat with additional layers of reinforcement and resin until the desired thickness is achieved.
 - Use a roller to consolidate the laminate and remove any entrapped air.
- Curing:
 - Place the mold in a preheated oven or press.
 - Cure Schedule: A typical cure schedule for a UPR system with dilauroyl peroxide might be 80-100°C for 1-2 hours. For thicker parts, a ramp-up to the cure temperature may be necessary to control the exotherm.

- Post-Curing: To enhance the mechanical properties and achieve a higher degree of cure, a post-cure at a higher temperature (e.g., 120-140°C) for 2-4 hours is often recommended. [9]
- Demolding and Characterization:
 - Allow the mold to cool to room temperature before demolding the composite part.
 - Cut specimens from the cured laminate for mechanical and thermal analysis.



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Figure 2. Experimental workflow for hot curing of a UPR composite.

Protocol for Cold Curing of a VE Resin Composite

This protocol provides a general guideline for the room temperature curing of a vinyl ester composite using an accelerator.

- Preparation of the Accelerated Resin:
 - In a mixing container, weigh the desired amount of VE resin.
 - Add the accelerator (e.g., 0.1-0.5 phr of 6% cobalt octoate) to the resin and mix thoroughly. Caution: Never mix the accelerator directly with the peroxide.
- Initiation and Lamination:
 - Add the dilaooyl peroxide (typically 1-3 phr) to the accelerated resin and mix thoroughly but quickly. The working time (gel time) will begin once the peroxide is added.
 - Proceed with the lamination process as described in the hot curing protocol.
- Curing:
 - Allow the laminate to cure at room temperature (typically 20-25°C) for 24 hours. The curing time will depend on the concentration of the accelerator and initiator, as well as the ambient temperature.[10][11]
 - For optimal properties, a post-cure at an elevated temperature (e.g., 60-80°C) for several hours may be beneficial.

Characterization of Cure using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the extent of cure and the glass transition temperature (Tg) of the thermoset composite.

- Sample Preparation: Prepare a small sample (5-10 mg) of the uncured resin mixture in a DSC pan.

- First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected curing temperature. This scan will show the exothermic curing peak. The total heat of reaction (ΔH_{total}) can be calculated from the area under this peak.
- Curing and Second Heating Scan: For a partially cured sample, perform a first heating scan to measure the residual heat of reaction ($\Delta H_{residual}$). The degree of cure can be calculated as: % Cure = $(1 - (\Delta H_{residual} / \Delta H_{total})) * 100$
- Glass Transition Temperature (Tg): After the first heating scan (or after curing), cool the sample and then perform a second heating scan. The Tg will be observed as a step change in the heat flow curve.

Safety and Handling of Dilauroyl Peroxide

Dilauroyl peroxide is an organic peroxide and requires careful handling to ensure safety.

- Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames. Keep away from incompatible materials such as acids, bases, and reducing agents.
- Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Do not breathe dust.
- Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a designated waste container.
- Disposal: Dispose of waste dilauroyl peroxide and contaminated materials in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for dilauroyl peroxide before use.

Conclusion

Dilauroyl peroxide is a versatile initiator for the curing of thermoset composites. The choice of curing method (hot or cold cure) and the concentration of the initiator and any accelerators will significantly influence the properties of the final composite. The protocols and data presented in this document provide a foundation for the successful application of dilauroyl peroxide.

However, it is crucial to perform experimental optimization for each specific resin system and application to achieve the desired performance characteristics.

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